2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride
Overview
Description
2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique molecular structure, which includes a chlorinated and fluorinated benzyl group attached to an amino propanoic acid backbone.
Preparation Methods
The synthesis of 2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-fluorobenzylamine and propanoic acid.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Synthetic Routes: One common synthetic route involves the coupling of 2-chloro-6-fluorobenzylamine with propanoic acid under acidic conditions to form the desired product.
Industrial Production: Industrial production methods may involve large-scale batch reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium catalysts can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include KMnO4 for oxidation, H2/Pd for reduction, and sodium hydroxide (NaOH) for substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, amines, and substituted benzyl derivatives.
Scientific Research Applications
2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biochemical pathways.
Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and inflammation.
Effects: The compound exerts its effects by binding to these targets and altering their activity, leading to changes in cellular functions.
Comparison with Similar Compounds
2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-[(2-Chlorobenzyl)amino]propanoic acid and 2-[(2-Fluorobenzyl)amino]propanoic acid share structural similarities.
Uniqueness: The presence of both chlorine and fluorine atoms in the benzyl group of this compound makes it unique, providing distinct chemical and biological properties.
Comparison: Compared to its analogs, this compound exhibits enhanced reactivity and specificity in its interactions with molecular targets.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylamino]propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2.ClH/c1-6(10(14)15)13-5-7-8(11)3-2-4-9(7)12;/h2-4,6,13H,5H2,1H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNCZVSCCLBIAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC1=C(C=CC=C1Cl)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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